molecular formula C7H7F2NO B13595552 O-(2,6-Difluorobenzyl)hydroxylamine

O-(2,6-Difluorobenzyl)hydroxylamine

Cat. No.: B13595552
M. Wt: 159.13 g/mol
InChI Key: WZVQCMMMCPWMDZ-UHFFFAOYSA-N
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Description

O-(2,6-Difluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7F2NO It is characterized by the presence of a hydroxylamine group attached to a 2,6-difluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,6-Difluorobenzyl)hydroxylamine typically involves the reaction of 2,6-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(2,6-Difluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(2,6-Difluorobenzyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(2,6-Difluorobenzyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The pathways involved may include nucleophilic addition and substitution reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
  • O-Benzylhydroxylamine
  • O-(2,4-Difluorobenzyl)hydroxylamine

Comparison

Compared to similar compounds, O-(2,6-Difluorobenzyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms on the benzyl ring

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

O-[(2,6-difluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7F2NO/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3H,4,10H2

InChI Key

WZVQCMMMCPWMDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CON)F

Origin of Product

United States

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